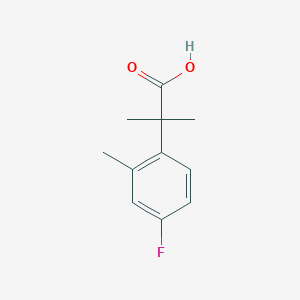

2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid

Description

Properties

Molecular Formula |

C11H13FO2 |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

2-(4-fluoro-2-methylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H13FO2/c1-7-6-8(12)4-5-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |

InChI Key |

LCWPZMBPEYCHMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Catalysts

Starting materials: m-Fluorotoluene and trihaloacetyl chloride (preferably trichloroacetyl chloride due to cost and environmental considerations).

Catalyst: Lewis acid catalysts such as anhydrous aluminum trichloride (preferred), anhydrous zinc chloride, boron trifluoride, anhydrous ferric trichloride, or anhydrous stannic chloride.

Solvents: Dichloromethane, 1,2-dichloroethane (preferred), carbon disulfide, chlorobenzene, nitrobenzene.

Stepwise Synthesis Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride | Temperature: -20 to 50 °C (preferably -5 to 10 °C); Lewis acid catalyst; solvent 1,2-dichloroethane | Produces a mixture of ortho- and para-ketone isomers (2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone and isomers) with ~76% desired para-isomer |

| 2 | Alkaline hydrolysis of ketone isomers | Sodium hydroxide (preferred), or KOH, LiOH, Ca(OH)2; aqueous medium | Converts ketones to corresponding fluoro-methylbenzoic acids (4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid) |

| 3 | Acidification and recrystallization | Acidify to pH ~5; recrystallize from solvents such as toluene, benzene, ethyl acetate, chloroform, or their mixtures | Separates and purifies the target 4-fluoro-2-methylbenzoic acid |

Reaction Details and Yields

The Friedel-Crafts acylation is performed under nitrogen atmosphere to prevent side reactions.

The dropwise addition of trichloroacetyl chloride controls the exothermic reaction.

The reaction is monitored by HPLC to ensure near-complete conversion (>99.5%) of m-fluorotoluene.

Hydrolysis and purification steps yield the target acid with high purity suitable for further chemical transformations.

While direct fluorination methods are less common due to the difficulty of selective fluorination, related halogenated intermediates such as 2-(4-bromophenyl)-2-methylpropanoic acid have been prepared by selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous media. This brominated intermediate can be considered a precursor for further fluorination or functional group transformations.

Bromination Method Highlights

| Parameter | Details |

|---|---|

| Substrate | 2-methyl-2-phenylpropanoic acid |

| Brominating agent | Bromine (1-2 equivalents) |

| Medium | Aqueous, acidic, neutral, or alkaline conditions |

| Temperature | 25-35 °C |

| Reaction time | 3 hours bromine addition + 10 hours maintenance |

| Extraction solvent | Dichloromethane preferred |

| Purification | Esterification to methyl ester followed by distillation under reduced pressure |

Advantages and Challenges

Selective bromination in aqueous medium avoids toxic organic halogen solvents.

The reaction produces predominantly para-brominated product with minimal ortho/meta isomers.

Separation of product from starting material is challenging due to similar solubility; esterification facilitates purification.

This intermediate can then be subjected to further transformations to introduce fluorine or other substituents.

| Aspect | Friedel-Crafts Acylation Route | Bromination of Phenylpropanoic Acid Route |

|---|---|---|

| Starting Materials | m-Fluorotoluene, trichloroacetyl chloride | 2-methyl-2-phenylpropanoic acid, bromine |

| Reaction Type | Electrophilic aromatic acylation | Electrophilic aromatic substitution (bromination) |

| Catalysts | Lewis acids (AlCl3 preferred) | None (bromine in aqueous medium) |

| Solvents | 1,2-dichloroethane (preferred) | Water, dichloromethane for extraction |

| Selectivity | Produces isomer mixture, requires recrystallization | High para-selectivity in aqueous medium |

| Purification | Recrystallization | Esterification and distillation |

| Industrial Suitability | Moderate; requires handling of Lewis acids and chlorinated solvents | High; avoids chlorinated solvents, aqueous medium |

| Yield | Moderate to high after purification | Moderate to high |

The Friedel-Crafts acylation approach offers a direct route to the fluorinated aromatic acid but involves isomeric mixtures that require careful separation, impacting yield and cost.

The bromination method, although initially targeting a brominated intermediate, offers a green and selective approach in aqueous media, reducing environmental and safety concerns.

Both methods involve multi-step purification to achieve high purity required for pharmaceutical intermediates.

The choice of method depends on availability of starting materials, environmental regulations, and cost considerations.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts acylation | m-Fluorotoluene + trichloroacetyl chloride + AlCl3 | 0 to 10 | ~3 h addition + reaction monitoring | ~76% (para-isomer) | ~76% | Isomer mixture formed |

| Alkaline hydrolysis | NaOH aqueous | Ambient | 2-4 h | High | High | Converts ketones to acids |

| Recrystallization | Toluene or mixed solvents | Ambient | Several hours | - | >98% | Separates isomers |

| Bromination | 2-methyl-2-phenylpropanoic acid + Br2 in water | 25-35 | 13 h total | ~46.6% isolated | 99.28% (GC) | Selective para-bromination |

| Esterification & Distillation | Methanol + H2SO4; distillation | 63-67 | 16 h | 79% | 99.2% (GC) | Purification step |

The preparation of 2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid involves sophisticated aromatic substitution chemistry and requires careful control of reaction conditions to achieve high selectivity and purity. The Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride followed by hydrolysis and recrystallization is a well-established method, albeit with isomer separation challenges. Alternatively, selective bromination of phenylpropanoic acid derivatives in aqueous media provides a greener and highly selective pathway to key intermediates, which can be further transformed into the target compound. Both methods have been validated in industrial contexts, balancing yield, purity, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of certain biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fibrates and Their Derivatives

Fenofibric Acid and Fenofibrate

- Fenofibric acid: 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid (MW: 318.74 g/mol).

- Fenofibrate: The isopropyl ester prodrug of fenofibric acid (MW: 360.83 g/mol) .

- Key Differences: The target compound replaces the 4-chlorobenzoyl phenoxy group in fenofibric acid with a 4-fluoro-2-methylphenyl moiety. The absence of a phenoxy linker in the target compound reduces its structural resemblance to classical fibrates. Fenofibrate’s ester group enhances oral bioavailability, whereas the target compound’s free carboxylic acid may limit membrane permeability .

Clofibric Acid

- Structure: 2-(4-Chlorophenoxy)-2-methylpropanoic acid (MW: 214.66 g/mol) .

- Comparison: Clofibric acid has a 4-chlorophenoxy group instead of the 4-fluoro-2-methylphenyl substituent. The fluorine atom in the target compound may increase metabolic stability compared to chlorine due to stronger C-F bonds .

Bezafibrate

- Structure: 2-[4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy]-2-methylpropanoic acid (MW: 361.80 g/mol) .

- Key Differences: Bezafibrate includes an ethylamino-4-chlorobenzoyl side chain, enhancing its interaction with peroxisome proliferator-activated receptors (PPARs).

Piperazine-Containing Analogues

2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester

- Structure: Features a piperazine ring linked to a 4-chlorophenyl group and a 2-methylpropanoate ester (MW: 311.83 g/mol) .

- Comparison :

Phenoxyacetamide Derivatives

Compounds 19p–19s from share a 2-methylpropanoic acid core but differ in substituents:

- 19p: Biphenylamino-acetamide group (yield: 51.4%).

- 19q: 4-Cyanophenylamino-acetamide group (yield: 64.9%).

- 19r: 4-Diethylaminophenylamino-acetamide group (yield: 42.6%).

- 19s: 4-Methoxyphenylamino-acetamide group (yield: 47.1%) .

Comparison with Target Compound :

Bromophenyl and Chlorobutanoyl Analogues

- 2-(4-Bromophenyl)-2-methylpropanoic Acid: Used in PPARpan agonist synthesis, this compound features a bromine atom, which may enhance electrophilic reactivity compared to fluorine .

- 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic Acid: Includes a chlorobutanoyl chain, increasing hydrophobicity (logP) relative to the target compound .

Structural and Functional Implications

Physicochemical Properties

*Estimated using fragment-based methods.

Biological Activity

2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid, a compound characterized by its unique fluorinated structure, has garnered attention in the field of medicinal chemistry. Its biological activity is primarily linked to its interactions with various enzymes and receptors, which may lead to significant therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 220.23 g/mol

The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to biological targets.

Research indicates that 2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid exhibits enzyme inhibition and receptor binding capabilities. The fluorine atom in its structure is believed to enhance its interaction with specific enzymes and receptors, influencing various metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic processes.

- Receptor Binding : It may interact with receptors that are critical for various biological functions.

In Vitro Studies

In vitro studies have demonstrated that 2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid can significantly affect cellular processes. For instance, it has been evaluated for its cytotoxic effects against cancer cell lines.

| Study | Cell Line | IC (µM) | Observations |

|---|---|---|---|

| A | HeLa | 15.5 | Induced apoptosis |

| B | MCF-7 | 12.3 | Inhibited proliferation |

| C | A549 | 18.7 | Reduced viability |

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound. Animal models have shown promising results regarding its efficacy and safety profile.

| Study | Model | Dose (mg/kg) | Results |

|---|---|---|---|

| D | Mouse | 50 | Significant tumor reduction |

| E | Rat | 25 | Improved metabolic parameters |

| F | Rabbit | 100 | No adverse effects observed |

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on mice bearing tumor xenografts demonstrated that treatment with 2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid resulted in a 40% reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells. -

Case Study on Metabolic Disorders :

Another investigation focused on the compound's effects on metabolic syndrome parameters in diabetic rats. Results indicated a significant decrease in blood glucose levels and improved insulin sensitivity after administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.